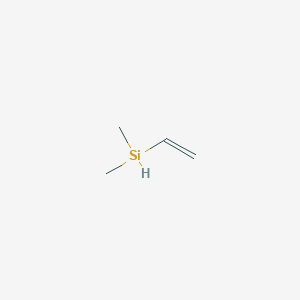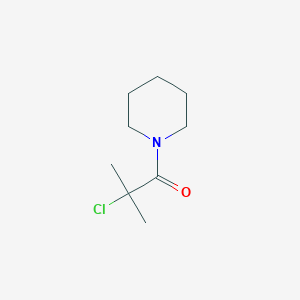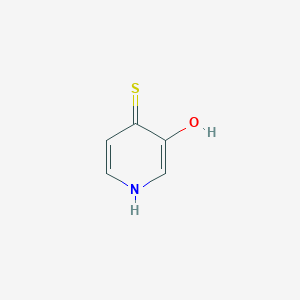
Benzene, (2-((1-methylethyl)thio)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (2-((1-methylethyl)thio)ethyl)-: is an organic compound with the molecular formula C11H16S It is a derivative of benzene, where the benzene ring is substituted with a 2-((1-methylethyl)thio)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2-((1-methylethyl)thio)ethyl)- typically involves the alkylation of benzene with a suitable alkylating agent in the presence of a catalyst. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-chloroethyl isopropyl sulfide in the presence of aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of Benzene, (2-((1-methylethyl)thio)ethyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene, (2-((1-methylethyl)thio)ethyl)- can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding thiol derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring. For example, nitration, sulfonation, and halogenation reactions can be carried out using nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, halogens, appropriate solvents, and catalysts.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Nitrobenzene derivatives, sulfonated benzene derivatives, halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, (2-((1-methylethyl)thio)ethyl)- is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a probe to study the interactions between sulfur-containing groups and biological macromolecules. It can also serve as a model compound to investigate the metabolism of sulfur-containing organic compounds in living organisms.
Medicine: Benzene, (2-((1-methylethyl)thio)ethyl)- has potential applications in medicinal chemistry. Its derivatives may exhibit biological activity, making it a candidate for drug development and pharmaceutical research.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, including surfactants, lubricants, and polymers. Its unique properties make it valuable in the production of high-performance materials.
Mecanismo De Acción
The mechanism of action of Benzene, (2-((1-methylethyl)thio)ethyl)- involves its interaction with molecular targets through the sulfur atom. The sulfur atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in biological macromolecules, further influencing their function.
Comparación Con Compuestos Similares
Benzene, (1-methylethyl)-: Also known as cumene, this compound has a similar structure but lacks the sulfur atom. It is used primarily in the production of phenol and acetone.
Benzene, (2-((1-methylethyl)amino)ethyl)-: This compound contains an amino group instead of a thioether group. It is used in the synthesis of pharmaceuticals and agrochemicals.
Benzene, (2-((1-methylethyl)oxy)ethyl)-: This compound has an ether linkage instead of a thioether linkage. It is used as a solvent and in the production of polymers.
Uniqueness: Benzene, (2-((1-methylethyl)thio)ethyl)- is unique due to the presence of the thioether group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
54576-42-0 |
|---|---|
Fórmula molecular |
C11H16S |
Peso molecular |
180.31 g/mol |
Nombre IUPAC |
2-propan-2-ylsulfanylethylbenzene |
InChI |
InChI=1S/C11H16S/c1-10(2)12-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
Clave InChI |
MJLYFFRRKQGUDV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2R,4R)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13959121.png)
![2-Chloro-1-[3-(6-cyclopropylamino-pyrimidin-4-yloxy)-piperidin-1-yl]-ethanone](/img/structure/B13959122.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13959129.png)

![4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid [5-chloro-2-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl]-amide](/img/structure/B13959133.png)

![2-Chloro-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13959146.png)
